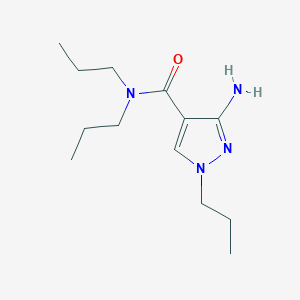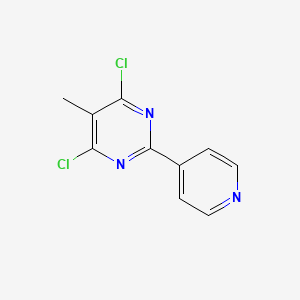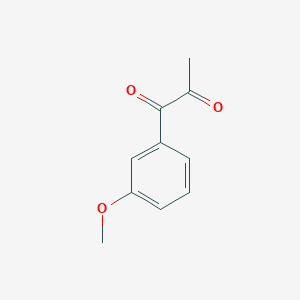![molecular formula C12H16FN3S B11742428 N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine CAS No. 1856047-79-4](/img/structure/B11742428.png)
N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound that features a thiophene ring substituted with a fluorine atom, a pyrazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone . The final step involves the coupling of the thiophene and pyrazole intermediates under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may yield a fully reduced amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological effect. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: An organic compound structurally related to methamphetamine, featuring a thiophene ring with an alkyl amine substituent.
Formoterol Related Compound D: A compound with a similar amine structure but different functional groups and applications.
Uniqueness
N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to its specific combination of a fluorinated thiophene ring and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1856047-79-4 |
|---|---|
Molecular Formula |
C12H16FN3S |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H16FN3S/c1-8(2)16-7-9(3)12(15-16)14-6-10-4-5-11(13)17-10/h4-5,7-8H,6H2,1-3H3,(H,14,15) |
InChI Key |
GACQJEGNUCATBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=C(S2)F)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B11742358.png)
![1-[diethoxy(1H-pyrrol-1-yl)silyl]-1H-pyrrole](/img/structure/B11742363.png)
![(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742367.png)

amine](/img/structure/B11742373.png)

![Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel-](/img/structure/B11742387.png)
![(2S,3R,4R,5R)-5-{2,4-diaminoimidazo[2,1-f][1,2,4]triazin-7-yl}-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B11742392.png)


![2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11742406.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11742414.png)
![N-[(2,3-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11742420.png)
![4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11742426.png)
